molecular formula C11H12N2O5 B1294938 N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide CAS No. 3123-13-5

N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide

Cat. No.: B1294938
CAS No.: 3123-13-5
M. Wt: 252.22 g/mol
InChI Key: MXTCOGZRSFDQTK-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide is an organic compound that features a nitrophenyl group, a hydroxymethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of 4-Nitrobenzaldehyde: Nitrobenzene is then oxidized to form 4-nitrobenzaldehyde. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

    Aldol Condensation: 4-nitrobenzaldehyde undergoes aldol condensation with acetaldehyde to form 4-nitrochalcone.

    Reduction and Acetylation: The 4-nitrochalcone is reduced to form the corresponding alcohol, which is then acetylated to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-[1-(carboxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide.

    Reduction: N-[1-(hydroxymethyl)-2-(4-aminophenyl)-2-oxoethyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide involves interactions with various molecular targets:

    Molecular Targets: The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(hydroxymethyl)-2-(4-aminophenyl)-2-oxoethyl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N-[1-(hydroxymethyl)-2-(4-methylphenyl)-2-oxoethyl]acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide is unique due to the presence of both a nitrophenyl group and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10,14H,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTCOGZRSFDQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188311
Record name N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3123-13-5
Record name N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide
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Record name 4-Nitro-alpha-acetylamino-beta-hydroxypropiophenone
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Record name N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide
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Record name N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide
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